molecular formula C16H15NO4S B2508749 N-(3-acetylphenyl)-4-methanesulfonylbenzamide CAS No. 896349-00-1

N-(3-acetylphenyl)-4-methanesulfonylbenzamide

Cat. No.: B2508749
CAS No.: 896349-00-1
M. Wt: 317.36
InChI Key: CXRNYTSOFNMFKQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methanesulfonylbenzamide is a sulfonamide compound known for its diverse applications in medicinal and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methanesulfonylbenzamide typically involves the reaction of 3-acetylphenylamine with 4-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methanesulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-4-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, leading to bacterial cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-4-methanesulfonylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its acetyl and methanesulfonyl groups contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(9-7-12)22(2,20)21/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRNYTSOFNMFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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